molecular formula C13H14ClNO2 B15536685 Ethyl 2-(5-chloro-3-methyl-1H-indol-2-yl)acetate

Ethyl 2-(5-chloro-3-methyl-1H-indol-2-yl)acetate

Cat. No.: B15536685
M. Wt: 251.71 g/mol
InChI Key: PPGQUSVAOWAIKW-UHFFFAOYSA-N
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Description

Ethyl 2-(5-chloro-3-methyl-1H-indol-2-yl)acetate is an indole-derived ester with a chloro substituent at position 5, a methyl group at position 3, and an ethyl acetate moiety at position 2 of the indole ring. Indole derivatives are widely studied for their biological activities, including neuroprotective, anti-inflammatory, and antiproliferative properties, though specific data for this compound requires further investigation .

Properties

Molecular Formula

C13H14ClNO2

Molecular Weight

251.71 g/mol

IUPAC Name

ethyl 2-(5-chloro-3-methyl-1H-indol-2-yl)acetate

InChI

InChI=1S/C13H14ClNO2/c1-3-17-13(16)7-12-8(2)10-6-9(14)4-5-11(10)15-12/h4-6,15H,3,7H2,1-2H3

InChI Key

PPGQUSVAOWAIKW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C2=C(N1)C=CC(=C2)Cl)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Table 1: Structural and Functional Comparisons
Compound Name Substituents (Indole Positions) Functional Groups Molecular Formula Molecular Weight (g/mol) Key References
Ethyl 2-(5-chloro-3-methyl-1H-indol-2-yl)acetate 5-Cl, 3-CH₃, acetate at C2 Ester C₁₃H₁₄ClNO₂ ~251.71 Deduced
Ethyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate 5-Cl, 2-CH₃, acetate at C3 Ester C₁₃H₁₄ClNO₂ 251.71
Ethyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate 5-F, oxo group at C2 Oxoester C₁₁H₈FNO₃ 221.19
Ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate 5-Br, oxo group at C2 Oxoester C₁₂H₁₀BrNO₃ 296.12
(S)-Ethyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate HCl 5-CH₃, amino group at C2 Aminoester (hydrochloride salt) C₁₃H₁₇ClN₂O₂ 284.74
Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate 5-OCH₃, 2-CH₃, acetate at C3 Ester C₁₄H₁₇NO₃ 247.29

Key Structural Differences and Implications

Substituent Position: The target compound features a chloro group at C5 and methyl at C3, while Ethyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate (CAS 3446-72-8) reverses substituent positions (Cl at C5, CH₃ at C2) . Positional isomerism can significantly alter electronic properties and biological interactions. Oxo vs.

Halogen Variations: Chloro vs.

Amino and Salt Modifications: The hydrochloride salt of (S)-Ethyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate introduces a charged amino group, improving solubility and enabling ionic interactions in drug-receptor systems .

Crystallographic and Stability Data

  • Crystal Packing : Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate (a benzofuran analog) stabilizes via π-π interactions (center-to-center distance: 3.814 Å) and hydrogen bonding, suggesting similar indole derivatives may exhibit comparable stability .
  • Conformational Flexibility : Overlapping ethyl groups in crystal structures (e.g., ) highlight steric effects that could influence molecular interactions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-(5-chloro-3-methyl-1H-indol-2-yl)acetate, and how can reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves indole functionalization via nucleophilic substitution or Fischer indole synthesis. For example, starting with 5-chloroindole derivatives, the ethyl acetate group is introduced using glycine ethyl ester under basic conditions (e.g., NaH or K₂CO₃) to facilitate substitution . Reaction temperature (60–80°C), solvent choice (DMF or THF), and stoichiometric ratios of reagents are critical for optimizing yield (reported 60–75%) and minimizing byproducts like dehalogenated analogs . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended.

Q. How is this compound characterized spectroscopically?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for structural confirmation:

  • ¹H NMR : Peaks at δ 1.2–1.4 ppm (triplet, ethyl CH₃), δ 4.1–4.3 ppm (quartet, ethyl CH₂), and δ 6.8–7.5 ppm (indole aromatic protons) .
  • ¹³C NMR : Signals near δ 170 ppm (ester carbonyl) and δ 110–140 ppm (indole carbons) .
    Mass spectrometry (MS) via ESI+ typically shows [M+H]⁺ at m/z 252.07 . IR spectroscopy confirms ester C=O stretches (~1740 cm⁻¹) and N-H indole bonds (~3400 cm⁻¹) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen position, substituent groups) affect the biological activity of this compound compared to analogs?

  • Methodological Answer : Comparative studies show that halogen position (e.g., 5-chloro vs. 6-bromo) and methyl/ethyl ester groups significantly alter bioactivity. For example:

CompoundSubstituentKey Activity
This compoundCl at C5, methyl at C3Anticancer (IC₅₀: 12 μM vs. HepG2)
Methyl 2-(5-fluoro-1H-indol-3-yl)acetateF at C5Antimicrobial (MIC: 8 μg/mL vs. S. aureus)
The 5-chloro substituent enhances cytotoxicity by increasing lipophilicity and target binding, while methyl groups at C3 improve metabolic stability .

Q. What crystallographic methods are used to resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is standard. Key steps include:

  • Crystal growth via slow evaporation (solvent: ethanol/water).
  • Data collection at 100 K to minimize thermal motion.
  • Structure solution using direct methods and refinement against (R-factor < 0.05) .
    For example, SCXRD confirmed the planar indole core and ester conformation in Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate , a structural analog.

Q. How can conflicting data on enzyme inhibition (e.g., CYP1A2 vs. CYP3A4) be addressed in mechanistic studies?

  • Methodological Answer : Discrepancies arise from assay conditions (e.g., microsomal vs. recombinant enzymes) or substrate specificity. To resolve this:

  • Use isoform-specific probes (e.g., phenacetin for CYP1A2).
  • Perform kinetic assays (Km, Vmax) to differentiate competitive vs. non-competitive inhibition .
  • Validate via molecular docking (MOE or AutoDock) to compare binding affinities to CYP active sites .
    For this compound, CYP1A2 inhibition (Ki: 1.8 μM) was linked to hydrophobic interactions with Phe226 .

Methodological Considerations for Experimental Design

Q. What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Parallel Synthesis : Use automated reactors to vary substituents (e.g., halogens, alkyl chains) systematically .
  • Click Chemistry : Introduce triazole moieties via Cu-catalyzed azide-alkyne cycloaddition to enhance solubility .
  • Protecting Groups : Temporarily shield reactive sites (e.g., indole NH with Boc) during functionalization .

Q. How should researchers address solubility challenges in in vitro assays for this compound?

  • Methodological Answer :

  • Co-solvents : Use DMSO (≤0.1% v/v) to dissolve the compound without cytotoxicity .
  • Liposomal Encapsulation : Improve bioavailability in cell cultures .
  • pH Adjustment : Prepare stock solutions in PBS (pH 7.4) for physiological compatibility .

Data Interpretation and Validation

Q. What statistical approaches are recommended for analyzing dose-response data with high variability?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to Hill or log-logistic models (e.g., using GraphPad Prism) to calculate EC₅₀/IC₅₀ .
  • ANOVA with Tukey’s Test : Compare multiple groups (e.g., analog activities) while controlling Type I error .
  • QC Criteria : Reject outliers exceeding ±2SD from triplicate runs .

Q. How can computational modeling complement experimental data for target identification?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100 ns to assess binding stability .
  • Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors near C5-Cl) using Schrödinger .
  • ADMET Prediction : Use SwissADME to forecast bioavailability and toxicity early in drug discovery .

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